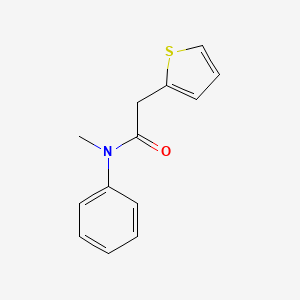

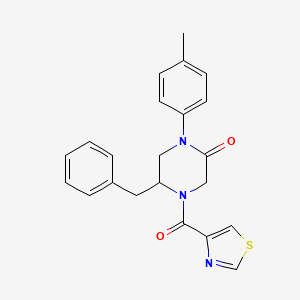

![molecular formula C13H12N2O4S2 B5510201 4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide" belongs to a class of compounds that are synthesized using variations of the Gewald reaction, a method commonly used to produce thiophene derivatives. These compounds are of interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of thiophene derivatives like "this compound" often involves the Gewald reaction. For example, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a similar compound, was synthesized starting with the preparation of acetamide via the cold condensation of aniline and ethylcynoacetate, followed by several reaction steps involving p-chloro acetophenone, sulphur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using various spectroscopic methods like FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, a novel thiophene-containing compound was characterized using these techniques, providing detailed insights into its molecular structure (Mabkhot et al., 2016).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to the formation of different compounds. For example, they can react with aryl aldehydes to yield Schiff bases, as seen in the synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide (Arora et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties can be studied using techniques like X-ray crystallography, which provides insights into the crystal packing and molecular interactions within the compound (Ramazani et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the functional groups present in the compound and its overall molecular structure. Studies on thiophene sulfonamide derivatives, for instance, shed light on their reactivity and potential as inhibitors or antimicrobial agents (Noreen et al., 2017).

科学的研究の応用

Synthesis and Characterization

Recent research has focused on the synthesis and characterization of derivatives of thiophene compounds, demonstrating their potential in creating new materials with specific properties. For instance, Bhattacharjee et al. (2011) described the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, showcasing the versatility of thiophene derivatives in organic synthesis Bhattacharjee, S., Saravanan, J., & Mohan, S. (2011). Similarly, Khalifa and Algothami (2020) utilized Gewald synthesis to create novel thiophene scaffolds with potential antitumor properties, highlighting the chemical reactivity and biological relevance of these compounds Khalifa, M., & Algothami, W. M. (2020).

Biological Evaluation and Potential Therapeutic Applications

Several studies have evaluated the biological activities of thiophene derivatives, suggesting their potential in therapeutic applications. For example, compounds synthesized from thiophene derivatives have been tested for their CNS depressant activity, as reported by Bhattacharjee et al. (2011), indicating the potential of these compounds in neurological research Bhattacharjee, S., Saravanan, J., & Mohan, S. (2011). Furthermore, Ilies et al. (2003) explored the inhibition of tumor-associated carbonic anhydrase IX by derivatives of halogenated sulfonamides, including compounds structurally related to 4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, underscoring their potential as antitumor agents Ilies, M., Vullo, D., Pastorek, J., Scozzafava, A., Ilieș, M., Cǎproiu, M., Pastoreková, S., & Supuran, C. (2003).

Molecular Docking and Computational Studies

The molecular structure and interactions of thiophene derivatives have been a subject of study, with Fahim and Shalaby (2019) conducting molecular docking and DFT calculations to understand the interactions of benzenesulfonamide derivatives at the molecular level Fahim, A. M., & Shalaby, M. A. (2019). These studies provide insight into the structural basis of the biological activities of these compounds and their potential binding targets.

将来の方向性

The future research directions could involve further exploration of the therapeutic properties of “4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide” and similar sulfonamide compounds. This could include in-depth studies of their mechanisms of action, potential applications in medicine, and synthesis of novel analogs with enhanced activities and minimal toxicity .

特性

IUPAC Name |

4-[(3-acetylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S2/c1-8(16)9-3-2-4-10(5-9)15-21(18,19)11-6-12(13(14)17)20-7-11/h2-7,15H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMBOWLRNRIYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)